Imbricatolic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imbricatolic acid analogues has been a subject of interest due to its potential biological activities. A notable study by Khan et al. (2012) describes the synthesis of novel imbricatolic acid analogues via the insertion of N-substituted piperazine at C-15/C-19 positions, which displayed glucose uptake stimulation in L6 skeletal muscle cells, indicating potential antidiabetic activity (Khan et al., 2012). This synthesis approach highlights the chemical versatility and potential therapeutic applications of imbricatolic acid derivatives.

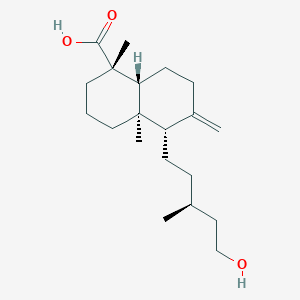

Molecular Structure Analysis

Imbricatolic acid's molecular structure has been elucidated through spectroscopic methods, confirming its dihydroisocupressic acid nature. Gough and Mills (1970) identified imbricatolic acid in the resin of Cupressus nevadensis Abrams and found it to be present in all the examined American and Asian Cupressus species, demonstrating its widespread occurrence in nature (Gough & Mills, 1970).

Chemical Reactions and Properties

Imbricatolic acid undergoes various chemical reactions, leading to the formation of derivatives with significant biological activities. For instance, the microbial transformation of imbricatolic acid by Aspergillus niger and Rhizopus nigricans cultures produces metabolites with moderate toxicity towards human lung fibroblasts and AGS cells, as demonstrated by Schmeda-Hirschmann et al. (2007) (Schmeda-Hirschmann et al., 2007). These transformations highlight the chemical reactivity of imbricatolic acid and its potential for generating bioactive compounds.

Physical Properties Analysis

The physical properties of imbricatolic acid, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and for its application in drug formulation. However, specific studies focusing on the detailed physical properties of imbricatolic acid were not identified in the current literature search, indicating a gap in knowledge that future research could address.

Chemical Properties Analysis

The chemical properties of imbricatolic acid, including its reactivity with other compounds and stability under various conditions, play a crucial role in its biological efficacy and potential pharmaceutical applications. Khan et al. (2016) explored novel imbricatolic acid derivatives as protein tyrosine phosphatase-1B inhibitors, indicating its significance in designing inhibitors for insulin resistance associated with obesity and type 2 diabetes (Khan et al., 2016). This study underscores the importance of understanding the chemical properties of imbricatolic acid for therapeutic developments.

Applications De Recherche Scientifique

1. Biotransformation by Aspergillus niger and Rhizopus nigricans

- Application Summary: Imbricatolic Acid is transformed by Aspergillus niger into 1α-hydroxyimbricatolic acid and by Rhizopus nigricans into 15-hydroxy-8,17-epoxylabdan-19-oic acid .

- Methods of Application: The diterpene Imbricatolic Acid is added to a culture of Aspergillus niger or Rhizopus nigricans .

- Results: The transformation of Imbricatolic Acid by Aspergillus niger resulted in 1α-hydroxyimbricatolic acid, which showed moderate toxicity towards human lung fibroblasts and AGS cells, with IC50 values of 307 and 631 µM, respectively .

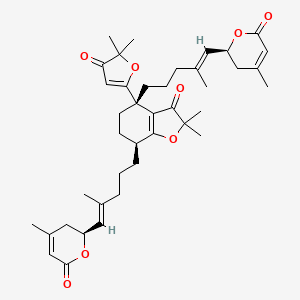

2. Synthesis of Dimeric Diterpenes

- Application Summary: Imbricatolic Acid is used as a starting material for the synthesis of new dimeric diterpenes, including esters, ethers, and dimers fused by triazole rings .

- Methods of Application: The specific methods of synthesis are not detailed in the source .

- Results: The new compounds were evaluated for antiproliferative activity on human normal lung fibroblasts and selected cancer cell lines .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRKLZRKJJQJLD-BEUFEYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imbricatolic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150753.png)

![Disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate](/img/structure/B1150760.png)